molecular formula C20H24Cl2N2O3 B13774188 1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride CAS No. 6761-63-3

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride

Cat. No.: B13774188
CAS No.: 6761-63-3
M. Wt: 411.3 g/mol
InChI Key: BISFWKGTCGWFED-UHFFFAOYSA-N
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Description

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride is a chemical compound with the molecular formula C25H26N2O2.2HCl. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzoylmethyl and piperonyl groups.

Preparation Methods

The synthesis of 1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates can be achieved using reagents like PhSH, followed by selective intramolecular cyclization . Industrial production methods often involve the use of high-yielding reactions and efficient purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride involves its interaction with specific molecular targets. It is known to act as a vasodilator and bronchodilator, likely through the modulation of ion channels and receptors involved in smooth muscle relaxation. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and the activation of specific receptors .

Comparison with Similar Compounds

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

CAS No.

6761-63-3

Molecular Formula

C20H24Cl2N2O3

Molecular Weight

411.3 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenylethanone;dihydrochloride

InChI

InChI=1S/C20H22N2O3.2ClH/c23-18(17-4-2-1-3-5-17)14-22-10-8-21(9-11-22)13-16-6-7-19-20(12-16)25-15-24-19;;/h1-7,12H,8-11,13-15H2;2*1H

InChI Key

BISFWKGTCGWFED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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